molecular formula C10H8INO B1649926 4-Hydroxy-6-iodo-2-methylquinoline CAS No. 1085192-93-3

4-Hydroxy-6-iodo-2-methylquinoline

Cat. No.: B1649926
CAS No.: 1085192-93-3
M. Wt: 285.08
InChI Key: HCNOITIJXONGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-iodo-2-methylquinoline is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a substituted quinoline bearing an iodine atom at the 6-position, it serves as a versatile synthetic intermediate and a potential scaffold for developing new bioactive molecules. Quinoline derivatives, mainly those with specific halogen substitutions, are prominent scaffolds in drug discovery due to their wide range of biological activities . Recent research highlights the particular value of iodo-quinoline derivatives in the development of novel antimicrobial agents. These compounds have demonstrated promising in vitro antibacterial activity against pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae , and effects on microbial adhesion, a key initial step in biofilm formation . Furthermore, related iodoquinolines have been investigated for applications in iodine biofortification of food crops like potato, addressing dietary iodine deficiency through agronomic approaches . The presence of the iodine atom on the quinoline ring makes this compound a valuable precursor for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1085192-93-3

Molecular Formula

C10H8INO

Molecular Weight

285.08

IUPAC Name

6-iodo-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8INO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)

InChI Key

HCNOITIJXONGKK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)I

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)I

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 6 Iodo 2 Methylquinoline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. youtube.com For quinoline (B57606) derivatives, NMR is crucial for assigning the specific positions of substituents on the bicyclic ring system. acs.orgacs.org

In the ¹H NMR spectrum of 4-Hydroxy-6-iodo-2-methylquinoline, the methyl protons at the C2 position are expected to appear as a singlet in the upfield region (around 2.4-2.7 ppm). The protons on the quinoline core will resonate in the aromatic region (typically 7.0-8.5 ppm). The presence of the electron-donating hydroxyl group at C4 and the electron-withdrawing iodine atom at C6 significantly influences the chemical shifts of the aromatic protons. Specifically, the proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C7 would be a doublet of doublets, and the proton at C8 would be a doublet. The proton at C3 is expected to be a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are characteristic of their position within the heterocyclic and aromatic system. The methyl carbon (C2-CH₃) would appear at high field (around 20-25 ppm). The carbon bearing the iodine (C6) would be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C4) would resonate at a lower field. Quaternary carbons, such as C2, C4, C6, C4a, and C8a, are also readily identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are based on analysis of similar substituted quinoline structures. acs.orgmdpi.comchemicalbook.com

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃ ~2.6 (s, 3H) ~23
3 ~6.5 (s, 1H) ~110
4 - (OH proton, variable) ~175
5 ~7.9 (d, J ≈ 9.0 Hz, 1H) ~128
7 ~7.8 (dd, J ≈ 9.0, 2.0 Hz, 1H) ~138
8 ~8.2 (d, J ≈ 2.0 Hz, 1H) ~120
2 - ~150
4a - ~125
6 - ~92

s = singlet, d = doublet, dd = doublet of doublets, J = coupling constant in Hz.

While 1D NMR provides essential data, complex spin systems and overlapping signals in substituted quinolines often necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous structural confirmation. acs.orgscience.gov

H,H-TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system. For this compound, a TOCSY spectrum would clearly show the correlation between the aromatic protons H5, H7, and H8, confirming their connectivity within the same aromatic ring.

H,C-HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). columbia.eduyoutube.com This is invaluable for definitively assigning the carbon signals corresponding to each protonated carbon (C3, C5, C7, C8, and the 2-methyl group).

H,C-HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton and confirming substituent positions. columbia.edunih.gov It detects longer-range correlations (typically 2-4 bonds, ²JCH and ³JCH) between protons and carbons. For this compound, key HMBC correlations would be expected from the methyl protons (2-CH₃) to the C2 and C3 carbons, and from the H3 proton to carbons C2, C4, and C4a. Correlations from the aromatic protons H5, H7, and H8 to various carbons in the benzo-fused ring would confirm the placement of the iodine atom at C6.

Table 2: Expected Key HMBC Correlations for this compound

Proton(s) Correlated Carbon(s) (²J, ³J) Structural Information Confirmed
2-CH₃ C2, C3 Position of the methyl group
H3 C2, C4, C4a Connectivity around the pyridine ring
H5 C4, C6, C7, C8a Connectivity and C6 substitution
H7 C5, C6, C8, C8a Connectivity and C6 substitution

NMR spectroscopy is not only a tool for final product characterization but also a dynamic technique for monitoring the progress of chemical reactions in real-time or by analyzing aliquots. youtube.com During the synthesis of this compound analogs, ¹H NMR can be used to track the disappearance of signals corresponding to the starting materials and the concurrent appearance of signals for the desired product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Furthermore, NMR is highly effective for the identification of unexpected by-products. In complex multi-step syntheses, such as the Doebner reaction often used for quinolines, side reactions can lead to the formation of isomeric products or entirely new compounds. mdpi.com These by-products can be identified by the presence of unexpected signals in the NMR spectra. A thorough analysis using 2D NMR techniques (COSY, HSQC, HMBC) can often allow for the complete structural elucidation of these minor components, providing crucial insights into the reaction mechanism. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. acs.orgnih.gov This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. researchgate.netresearchgate.net The experimentally measured exact mass is compared against the theoretical exact mass calculated for the proposed formula.

Table 3: Elemental Composition and Exact Mass for this compound

Molecular Formula Constituent Elements Theoretical Exact Mass (m/z) [M+H]⁺

An experimental HRMS value matching this theoretical mass to within a few parts per million provides strong evidence for the assigned elemental composition. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing a wide range of molecules, including synthetic derivatives. acs.org In the context of this compound analogs, MALDI-TOF MS can be used to rapidly confirm the successful synthesis of derivatives, for example, compounds where the 4-hydroxyl group has been modified (e.g., esterified or etherified) to modulate biological activity or material properties. nih.gov

The initial TOF analysis provides the molecular weight of the derivatized molecule. Further structural information can be obtained using tandem mass spectrometry (MS/MS), often referred to as MALDI-TOF/TOF. In this technique, the molecular ion of the derivative is selected and subjected to fragmentation. The resulting fragment ions are then analyzed in a second TOF mass analyzer. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the structure of the attached derivative group by identifying characteristic neutral losses. For instance, the fragmentation of an acetylated derivative would likely show a loss of a ketene molecule (42 Da), confirming the presence of the acetyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and vibrational modes within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Analysis of Characteristic Vibrational Modes and Functional Groups

The IR spectrum of quinoline derivatives reveals characteristic absorption bands corresponding to the vibrations of their specific chemical bonds and functional groups. For analogs such as 6-iodo-2-methylquinoline-4-carboxylic acid, the spectrum is complex, showing a number of distinct peaks. mdpi.com Key vibrational modes include the stretching and bending of C-H, C=C, C-N, and C-O bonds within the quinoline ring system. The presence of the hydroxyl (-OH), methyl (-CH3), and iodo (-I) substituents introduces additional vibrational modes that are crucial for structural confirmation. The O-H stretching vibration typically appears as a broad band in the high-frequency region of the spectrum, while the C-H stretching vibrations of the methyl group and the aromatic ring are observed at slightly lower frequencies. The C=C and C=N stretching vibrations within the quinoline ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the quinoline ring, including the position of the iodine atom, influences the exact frequencies of these vibrations.

ATR ν(cm⁻¹) Spectral Interpretation

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of a close analog, 6-iodo-2-methylquinoline-4-carboxylic acid, provides valuable insight into the vibrational characteristics of this family of compounds. mdpi.com The interpretation of this spectrum involves assigning the observed absorption bands to specific molecular vibrations.

Below is a table summarizing the key IR absorption bands for 6-iodo-2-methylquinoline-4-carboxylic acid. mdpi.com

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3656O-H Stretch (Carboxylic Acid)
3083, 2979, 2887C-H Stretch (Aromatic and Methyl)
1714C=O Stretch (Carboxylic Acid)
1603, 1579, 1504C=C and C=N Aromatic Ring Stretching
1454C-H Bend (Methyl)
1377, 1351C-O-H Bend (Carboxylic Acid)
1240C-O Stretch (Carboxylic Acid)
1152, 1113, 1032In-plane C-H Bending
937, 867, 810Out-of-plane C-H Bending
604, 519C-I Stretch and Ring Deformations

These assignments are based on established correlations for characteristic group frequencies and provide a detailed picture of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying compounds with conjugated π-electron systems, such as quinoline derivatives.

Electronic Absorption Properties and Conjugated Systems

The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The extensive conjugation in the quinoline ring leads to strong absorption in the UV region. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. For instance, a study on a similar compound, 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), provides insights into these properties. researchgate.net The absorption spectrum of 6-FHMQ shows distinct peaks that can be attributed to the electronic transitions within its conjugated system. researchgate.net

The introduction of a hydroxyl group at the 4-position and a halogen at the 6-position can cause shifts in the absorption maxima (λmax) due to their electronic effects (mesomeric and inductive effects) on the π-electron density of the quinoline ring. These shifts, known as solvatochromic shifts, can also be influenced by the polarity of the solvent. researchgate.net

Photophysical Investigations

Photophysical studies investigate the processes that occur after a molecule absorbs light, including fluorescence and phosphorescence. Many quinoline derivatives are known to be fluorescent, and their emission properties are also influenced by substituents and the solvent environment. The study of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) revealed that the interaction with nanoparticles can lead to fluorescence quenching, which can be a mix of static and dynamic mechanisms. researchgate.net The fluorescence lifetime (τ) of 6-FHMQ was measured to be 0.18 ns, and its quantum yield was determined to be 0.61. researchgate.net Such investigations are crucial for understanding the excited state behavior of these molecules and their potential applications in areas like sensing and imaging. The ground and excited state dipole moments of 6-FHMQ were also calculated to understand its charge transfer properties. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the molecular structure of crystalline solids at an atomic level. mdpi.com The process involves irradiating a single crystal of a compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms arranged in a regular lattice, is collected and analyzed. mdpi.com By applying complex mathematical (Fourier transform) methods, this pattern is converted into a three-dimensional electron density map of the unit cell, from which the precise positions of the atoms can be determined. bohrium.com

This analysis yields fundamental structural information, including unit cell dimensions (the lengths of the cell edges a, b, c and the angles α, β, γ), the space group (which describes the symmetry of the crystal), and the coordinates of each atom. From these data, crucial molecular geometry details such as bond lengths, bond angles, and torsion angles are calculated with high precision.

ParameterValue for 8-Bromo-2-methylquinoline nih.gov
Chemical FormulaC10H8BrN
Formula Weight (g/mol)222.08
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (Å3)901.4 (5)
Z (molecules/unit cell)4
Calculated Density (Mg m-3)1.636
Temperature (K)291

Analysis of Intermolecular Interactions (e.g., C-H···N, C-H···O, Cl···π, π···π)

The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility. In quinoline analogs, a diverse range of such interactions is observed.

π···π Stacking: The planar aromatic nature of the quinoline ring system makes it highly susceptible to π···π stacking interactions. In the crystal structure of several quinoline derivatives, molecules are arranged in a parallel or offset face-to-face fashion. nih.gov For instance, in 8-bromo-2-methylquinoline, the molecules are packed with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules, indicative of significant π···π stacking. nih.gov Similar interactions are observed in various 4-alkoxy-7-chloroquinolines, where they are a key feature of the crystal packing. nih.govresearchgate.net

Halogen Bonding: The presence of a halogen atom like iodine or chlorine introduces the possibility of halogen bonding. This is a highly directional interaction between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom. mdpi.com Interactions between iodine and nitro groups have been noted to play an important role in the supramolecular assembly of iodo-nitroanilines. researchgate.net Additionally, interactions such as C-Cl···π can be observed where the chlorine atom interacts with the electron-rich π system of an adjacent quinoline ring. mdpi.com

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. This surface provides a unique picture of the molecular environment.

The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts around the van der Waals separation in white, and longer contacts in blue. nih.gov These maps allow for the immediate visualization of key interaction points, such as hydrogen bonds and other close contacts. nih.gov

A key output of this analysis is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). nih.gov Decomposing this plot allows for the quantification of the percentage contribution of each type of atomic contact to the total Hirshfeld surface area. This provides a numerical breakdown of the importance of different interactions in the crystal packing. For example, the analysis can distinguish the relative contributions of H···H, C···H, O···H, and halogen···H contacts. nih.gov

The following table presents a representative example of the percentage contributions of the most significant intermolecular contacts derived from a Hirshfeld surface analysis of a substituted phenol containing an iodine atom, illustrating the quantitative data this method provides.

Interaction TypeContribution (%)
H···H40.5
C···H/H···C17.9
O···H/H···O11.6
I···H/H···I9.6
C···C7.1
I···C/C···I3.8

Data derived from a representative analysis of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, a molecule with relevant functional groups, to illustrate typical contributions. Actual values for this compound analogs may vary.

This quantitative approach allows for a detailed comparison of crystal packing in different polymorphs or between structurally related analogs, providing deeper insight into the forces that govern solid-state assembly. acs.org

Computational and Theoretical Investigations of 4 Hydroxy 6 Iodo 2 Methylquinoline Molecular Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. It is employed to predict and analyze various molecular properties of 4-Hydroxy-6-iodo-2-methylquinoline.

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. The optimization is typically performed without any symmetry constraints to ensure all possible conformations are considered. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure is conducted. This reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For quinoline (B57606) derivatives, a common and effective combination is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p) or 6-31G(d,p). nih.govresearchgate.net The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.

The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the anisotropic electron density in molecules. The selection of such a robust basis set is crucial for obtaining reliable results for properties like molecular orbitals and electrostatic potential. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For similar quinoline systems, these values are typically in the range of 2.7 to 4.0 eV. nih.gov

Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative
ParameterEnergy (eV)
EHOMO-6.2
ELUMO-2.5
HOMO-LUMO Gap (ΔE)3.7

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to electronegative atoms. The MEP surface of this compound would highlight the likely sites for intermolecular interactions.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η).

Local reactivity descriptors, such as the Fukui function, are used to identify the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This helps in pinpointing the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Illustrative Global Reactivity Descriptors for a Quinoline Derivative
DescriptorValue (eV)
Chemical Hardness (η)1.85
Chemical Softness (S)0.54
Electronegativity (χ)4.35
Chemical Potential (μ)-4.35
Electrophilicity Index (ω)5.11

Quantum Chemical Descriptors

Beyond the DFT-derived parameters, a range of other quantum chemical descriptors can be calculated to further characterize the molecular properties of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or physical properties. Examples include various topological indices, electronic descriptors, and steric parameters that provide a comprehensive profile of the molecule's characteristics. These descriptors are derived from the optimized molecular structure and its electronic properties.

Natural Bond Order (NBO) Analysis for Hyper-conjugative Properties

The primary interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key predicted interactions include:

π → π* interactions: Extensive delocalization is expected within the aromatic quinoline ring system, typified by strong π → π* transitions. These interactions are fundamental to the molecule's aromatic character and electronic properties.

Lone Pair → Antibonding Orbital interactions: The oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring possess lone pairs (n) that can donate electron density into adjacent antibonding orbitals. The most significant of these are predicted to be the n(O) → σ(C-C) and n(N) → σ(C-C) interactions. These charge transfers stabilize the molecule by delocalizing the lone pair electrons. In the quinolone tautomer (see section 4.3.1), a strong n(O) → π*(C=C) interaction would also be present.

Intramolecular Hydrogen Bonding: In the hydroxyquinoline tautomer, a significant intramolecular hydrogen bond is expected between the 4-hydroxyl group and the nitrogen atom (O-H···N). NBO analysis quantifies this interaction by evaluating the donation from the nitrogen lone pair (n(N)) to the antibonding orbital of the hydroxyl group (σ*(O-H)). This interaction adds quasi-ring stability.

The stabilization energy, E(2), associated with these interactions quantifies their strength. Based on studies of similar quinoline systems, the predicted stabilization energies for the most significant hyperconjugative interactions are summarized below. mdpi.commdpi.comresearchgate.net

Interactive Table 1: Predicted NBO Stabilization Energies (E(2)) for Key Hyperconjugative Interactions in this compound

Donor Orbital (i)Acceptor Orbital (j)Predicted E(2) (kcal/mol)Interaction Type
π(C5-C6)π(C7-C8)> 20.0π-Conjugation within the aromatic system
n(N1)π(C2-C3)~ 5.0 - 15.0Lone pair delocalization into the ring
n(O)σ(C4-C4a)~ 2.0 - 5.0Hydroxyl lone pair delocalization
n(N1)σ(O4-H)> 10.0Intramolecular Hydrogen Bond (Hydroxy tautomer)

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Autoxidation and Hydrolysis Sensitivity

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, providing a direct measure of the bond's strength. wikipedia.org Lower BDE values indicate weaker bonds that are more susceptible to cleavage, which is a critical step in autoxidation and other degradation pathways. For this compound, the C6-I bond is predicted to be the most labile. The carbon-iodine bond is inherently the weakest among carbon-halogen bonds due to the large atomic radius of iodine and the resulting diffuse orbital overlap. quora.com This makes it a primary site for photo- or thermally-induced degradation.

Other bonds of interest include the O-H bond of the hydroxyl group and the C-H bonds on the methyl group and the aromatic ring. While the O-H bond is relatively strong, its cleavage is often involved in antioxidant mechanisms. The C-H bonds on the aromatic ring are generally robust, though their strength can be influenced by the position relative to the heteroatoms. acs.org

Interactive Table 2: Predicted Bond Dissociation Energies (BDE) for Selected Bonds in this compound

BondPredicted BDE (kcal/mol)Predicted BDE (kJ/mol)Notes
C(6)–I~50 - 60~209 - 251Weakest bond in the molecule; susceptible to homolytic cleavage. wikipedia.orgquora.com
O–H~85 - 95~356 - 397Relatively strong, but a potential site for hydrogen atom transfer.
C(aromatic)–H~110 - 113~460 - 473Generally strong, typical for aromatic C-H bonds. acs.org
C(methyl)–H~98 - 101~410 - 423Standard BDE for a primary C-H bond adjacent to an aromatic system.

Radial Distribution Functions (RDF) , derived from molecular dynamics simulations, describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom. In the context of hydrolysis sensitivity, an RDF analysis of water molecules (specifically the oxygen atom) around the C6 carbon atom would be instrumental. A high probability peak at a short distance would indicate that the electrophilic carbon is highly accessible to nucleophilic attack by water, suggesting a higher sensitivity to hydrolysis. While specific RDF studies on this compound are not available, this theoretical tool remains essential for a complete assessment of its stability in aqueous environments.

Molecular Dynamics (MD) Simulations

Conformational Preferences and Tautomeric Equilibrium Analysis (Quinolone/Hydroxyquinoline Tautomerism)

This compound can exist in two primary tautomeric forms: the aromatic 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolone (keto) form. This tautomerism is a critical aspect of its chemical behavior, as the two forms have different electronic structures, aromaticity, and hydrogen bonding capabilities. helsinki.fi

Molecular dynamics (MD) simulations can be employed to sample the conformational space and study the dynamics of this equilibrium over time, providing insight into the stability of each tautomer and the energy barriers for interconversion. nih.govnih.gov

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence molecular behavior, particularly for molecules with polar functional groups and the capacity for tautomerism. frontiersin.org For this compound, solvent effects are predicted to be most pronounced on the tautomeric equilibrium.

Non-polar solvents: In non-polar environments (e.g., benzene, toluene), the intramolecular O-H···N hydrogen bond in the hydroxyquinoline form is expected to be a dominant stabilizing feature. The equilibrium is predicted to strongly favor the hydroxyquinoline tautomer, similar to the gas phase. researchgate.netnih.gov

Polar aprotic solvents: Solvents like DMSO or THF can act as hydrogen bond acceptors. While the hydroxyquinoline form is still expected to be dominant, these solvents can stabilize the 4-quinolone tautomer to a greater extent than non-polar solvents by interacting with its N-H group. This may slightly shift the equilibrium towards the quinolone form.

Polar protic solvents: Protic solvents like water or ethanol (B145695) can engage in hydrogen bonding with both tautomers, acting as both H-bond donors and acceptors. researchgate.net This complex interaction can stabilize both forms, but often provides greater stabilization for the more polar keto tautomer, potentially leading to a more significant population of the 4-quinolone form compared to other solvent environments.

Non-Linear Optical (NLO) Properties Prediction

Molecules with extensive π-conjugated systems and asymmetric charge distribution often exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is primarily characterized by its polarizability (α) and first-order hyperpolarizability (β).

Theoretical calculations using Density Functional Theory (DFT) are commonly used to predict these properties. scielo.org.mx For this compound, the combination of the electron-rich quinoline ring, the electron-donating hydroxyl and methyl groups, and the polarizable iodine atom suggests potential for NLO activity. The molecule possesses a permanent dipole moment and an extended π-system, which are prerequisites for a second-order NLO response (characterized by β).

The magnitude of the hyperpolarizability is sensitive to intramolecular charge transfer. While not a classic "push-pull" system, the substituents create an asymmetric electronic environment. Computational analysis of similar halogenated and hydroxylated quinolines suggests that such compounds can possess hyperpolarizability values significantly greater than that of a standard reference material like urea. mdpi.comnih.govrsc.org

Interactive Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound

PropertySymbolPredicted Value (a.u.)Comparison (Urea)
Dipole Momentµ2 - 4 D1.37 D
Average Polarizability<α>> 150~35
First-Order Hyperpolarizability (Total)β_tot> 500~370

Values are estimations based on DFT calculations of analogous quinoline derivatives. mdpi.comnih.gov The actual values require specific computation for the target molecule.

Photofading and Photooxidation Reaction Mechanisms: Theoretical Approaches

Photodegradation involves the alteration or breakdown of a molecule upon the absorption of light, typically UV radiation. youtube.com For this compound, the most likely theoretical pathway for photofading and photooxidation begins with the cleavage of the weakest bond in the molecule.

As established by BDE calculations (Section 4.2.2), the C6-I bond is the most labile point in the structure. The proposed primary photochemical event is the homolytic cleavage of this bond following the absorption of a photon:

C₁₀H₈INO-R + hν → [C₁₀H₈NO-R]• + I•

This reaction generates a highly reactive quinolinyl radical and an iodine radical. These radical species can then initiate a cascade of secondary reactions, leading to the degradation of the molecule:

Reaction with Oxygen: The quinolinyl radical can react rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from a nearby molecule (e.g., another quinoline molecule or a solvent molecule) to form a hydroperoxide, propagating a radical chain reaction characteristic of photooxidation.

Radical Recombination: The generated radicals can recombine to form various dimeric byproducts or other adducts, leading to discoloration and loss of the original compound.

Hydrogen Abstraction: The highly reactive iodine radical can abstract hydrogen atoms from other molecules, creating new radicals and furthering the degradation process.

Theoretical approaches to studying these mechanisms involve mapping the potential energy surfaces of the excited states to identify the lowest energy pathways for bond cleavage and subsequent reactions.

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 6 Iodo 2 Methylquinoline and Its Analogs

Tautomerism in 4-Hydroxyquinolines

Quinolines featuring a hydroxyl group at the C4 position, such as 4-Hydroxy-6-iodo-2-methylquinoline, exist in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). nih.govresearchgate.net This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of their chemical character and significantly influences their reactivity. masterorganicchemistry.com

The equilibrium between the 4-hydroxyquinoline (B1666331) (enol) and 4(1H)-quinolone (keto) forms is a critical determinant of the molecule's properties. researchgate.net For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com In the case of 4-hydroxyquinolines, while the keto-form often predominates, the relative stability of the tautomers can be influenced by the solvent and the substitution pattern on the quinoline (B57606) ring. researchgate.net

The two tautomers present distinct chemical properties. The enol form possesses an aromatic hydroxyl group, making it a weak acid and a nucleophile at the oxygen atom. In contrast, the keto form contains an α,β-unsaturated amide system, with different patterns of bond polarization and reactivity. masterorganicchemistry.com This tautomerism can have a significant impact on the pharmacological profiles of these compounds, as the different forms will interact differently with biological targets like enzymes and receptors. nih.gov For instance, the ability to act as a hydrogen bond donor or acceptor changes dramatically between the two forms, which is a key factor in molecular recognition.

The position of the keto-enol equilibrium is highly sensitive to the nature and position of substituents on the bicyclic quinoline system. Spectroscopic and computational studies have revealed that the strength and type of internal hydrogen bonds play a decisive role. researchgate.net

Hydrogen Bonding: The presence of a hydrogen-bond acceptor group at the 3-position tends to favor the enol form by establishing a stable six-membered intramolecular hydrogen bond. researchgate.net Conversely, a hydrogen-bond acceptor at the 2- or 8-position can completely shift the equilibrium to favor the keto tautomer, likely through different hydrogen bonding interactions or electronic effects. researchgate.netrsc.org

Electronic Effects: The electronic properties of substituents also modulate tautomeric preferences. A computational study investigating a range of 4-hydroxyquinoline derivatives demonstrated that substituents can systematically alter the relative stability of the keto and enol forms. researchgate.net In related heterocyclic systems, it has been shown that strong electron-donating groups can favor the amide (keto) form, while strong electron-accepting groups can increase the proportion of the enol tautomer. semanticscholar.org

The influence of various substituents on the tautomeric equilibrium is summarized in the table below, based on general findings for hydroxyquinoline systems.

Substituent PositionSubstituent TypeFavored TautomerRationale
3-positionHydrogen-bond acceptorEnol (4-Hydroxyquinoline)Formation of a stable 6-membered intramolecular H-bond. researchgate.net
2- or 8-positionHydrogen-bond acceptorKeto (4-Quinolone)Altered hydrogen bonding and electronic conjugation. researchgate.netrsc.org
Phenyl Ring (in analogs)Electron-donating groupKeto (Amide form)Stabilization of the amide linkage. semanticscholar.org
Phenyl Ring (in analogs)Electron-accepting groupEnol (Imidic acid form)Alteration of the electronic distribution in the ring system. semanticscholar.org

Electrochemical Oxidation Mechanisms of Hydroxyquinolines

The electrochemical oxidation of hydroxyquinolines provides insight into their electron-transfer properties and the reactivity of the resulting intermediates. Mechanistic studies on various hydroxyquinoline analogs have been conducted using a combination of electrochemical and spectroelectrochemical techniques. nih.govacs.org

Cyclic voltammetry (CV) studies on hydroxyquinoline derivatives in aprotic environments typically reveal irreversible oxidation waves. acs.org The oxidation of 6-hydroxyquinoline, for example, was determined to be a two-electron, irreversible process that is controlled by the diffusion of the electroactive species. researchgate.net

To identify the transient species and final products of electrochemical oxidation, in-situ spectroelectrochemical methods are employed. These techniques couple an electrochemical experiment with real-time spectroscopic monitoring directly within the electrochemical cell. nih.gov

UV-Vis Spectroelectrochemistry: This method monitors changes in the electronic absorption spectrum as the potential is varied. During the oxidation of hydroxyquinolines, changes in the UV-Vis spectrum can indicate the formation of radical cations, quinone-like species, or other intermediates, providing clues about the reaction pathway. nih.govchemrxiv.org

IR Spectroelectrochemistry: In-situ IR spectroscopy is particularly powerful for identifying changes in functional groups. Studies on hydroxyquinolines have used IR spectroelectrochemistry to show that the oxidation process is unexpectedly accompanied by the protonation of the starting compound. nih.govacs.org This was a key finding that helped unravel the complex oxidation mechanism.

A crucial aspect of the electrochemical oxidation of hydroxyquinolines in aprotic media is the role of proton transfer. Mechanistic studies have demonstrated that the oxidation process is intricately linked with protonation events. nih.govacs.org

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is characterized by the interplay of its various functional groups: the quinoline core, the hydroxyl group at position 4, the methyl group at position 2, and the iodine atom at position 6. These substituents influence the electron density distribution within the heterocyclic ring system, thereby dictating its susceptibility to nucleophilic and electrophilic attacks.

The 4-hydroxyquinoline moiety can exist in tautomeric forms, primarily the 4-hydroxyquinoline and 4-quinolinone forms. This tautomerism plays a crucial role in its reactivity, as the different forms present distinct reactive sites. For instance, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide-like species, while the quinolinone form possesses both nucleophilic (at the nitrogen and oxygen atoms) and electrophilic centers. In the case of analogous 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, which have three potential reaction centers for electrophilic attack, studies have shown that alkylation can occur at the sulfur, nitrogen, and oxygen atoms, demonstrating the multiple nucleophilic sites within such systems nih.gov.

Functionalization via C-H Bond Activation

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds like quinolines nih.govnih.gov. In the context of this compound and its analogs, C-H functionalization offers a direct method for introducing new substituents without the need for pre-functionalized starting materials.

The inherent directing ability of the nitrogen atom within the quinoline ring often steers C-H activation to the C2 and C8 positions nih.govnih.gov. However, the substituent pattern on the quinoline ring can significantly influence the regioselectivity of these reactions. For instance, in a "programmed" multiple C-H functionalization of a 4-hydroxyquinoline derivative, the N-oxide was used as a directing group to facilitate decoration at the C2 and C8 positions chemrxiv.org. Subsequently, the 4-oxo group, after being unmasked, directed functionalization to the C5 position chemrxiv.org.

While specific studies on the C-H activation of this compound are not extensively documented, general principles suggest that the electronic and steric properties of the methyl and iodo substituents would influence the reactivity of the available C-H bonds. The development of catalysts that can override the innate directing effects of the heterocyclic nitrogen is an active area of research, potentially allowing for the selective functionalization of other positions, such as C3, C5, and C7 youtube.com.

Table 1: Regioselectivity in C-H Functionalization of Quinolines

Directing GroupFavored Position(s)Catalyst System (Example)Reference
Nitrogen atom (in quinoline)C2, C8Rhodium, Palladium nih.govnih.gov
N-oxideC2, C8Rhodium chemrxiv.org
4-oxoC5Not specified chemrxiv.org

Role of Halogen Substituent in Directing Reactivity

The iodine atom at the 6-position of the quinoline ring plays a multifaceted role in directing the molecule's reactivity in both nucleophilic and electrophilic substitution reactions.

In nucleophilic aromatic substitution (SNAr) , the reactivity of a halogen substituent is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. While the quinoline ring itself is somewhat electron-deficient, the presence of the electron-donating hydroxyl and methyl groups may not be sufficient to activate the C-I bond at the 6-position for facile nucleophilic displacement. However, the carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodide a good leaving group if the electronic requirements for SNAr are met chemguide.co.uk.

Furthermore, the iodine substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions . The C-I bond is highly reactive towards oxidative addition to low-valent transition metal complexes (e.g., palladium(0)), enabling a wide range of transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a vast array of carbon and heteroatom-based functional groups at the C6 position.

Mechanistic Insights into Cyclization Reactions

Iodine-mediated reactions are known to facilitate the cyclization of various organic molecules to form heterocyclic systems, including quinolines organic-chemistry.orgnih.gov. These reactions often proceed through electrophilic or radical pathways, where the iodine plays a crucial role in activating the substrate and promoting ring closure.

Proposed Reaction Pathways and Intermediate Formation

One plausible mechanism for the formation of quinoline rings involves an iodine-mediated intramolecular electrophilic aromatic cyclization organic-chemistry.org. In this pathway, molecular iodine acts as a mild Lewis acid, activating an appropriately substituted precursor, such as a primary allylamine. The reaction is proposed to proceed through the following steps:

Activation: The iodine activates a double or triple bond in a side chain attached to an aromatic ring.

Electrophilic Attack: The electron-rich aromatic ring attacks the activated unsaturated bond in an intramolecular fashion, leading to the formation of a new ring and a carbocationic intermediate.

Rearomatization: The intermediate then undergoes a process of deprotonation and oxidation to restore the aromaticity of the newly formed heterocyclic ring.

This type of iodine-mediated cyclization has been shown to be a versatile method for the synthesis of quinolines and other fused pyridine systems under mild conditions, avoiding the need for metal catalysts organic-chemistry.org. The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic precursor.

Another important cyclization mechanism is halocyclization , where an intramolecular nucleophile attacks a carbon-carbon double or triple bond that has been activated by an electrophilic halogen nih.gov. The regioselectivity of these reactions is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways (exo versus endo cyclization) nih.govlibretexts.org. For instance, a 6-endo-digonal iodocyclization has been observed to be a highly selective pathway for the formation of 4(1H)-quinolinones from dimethylamino-substituted systems nih.gov.

Radical Intermediates in Organic Transformations

Radical-mediated reactions offer an alternative set of pathways for the functionalization and transformation of quinoline derivatives. The generation of radical species can be initiated by various means, including heat, light (photoredox catalysis), or the use of radical initiators nih.govnih.govmdpi.com.

In the context of quinolines, radical addition reactions, such as the Minisci reaction, provide a direct method for C-H alkylation nih.gov. This reaction typically involves the addition of a carbon-centered radical to a protonated N-heteroarene. Recent advancements have utilized visible light-mediated processes to generate acyl radicals, which can then add to quinolines to produce hydroxyalkylated products. Mechanistic investigations of these reactions provide evidence for the formation of radical intermediates nih.gov.

Iodine itself can participate in radical reactions. Molecular iodine can undergo homolysis upon heating or irradiation to form iodine radicals. These radicals can then initiate a chain reaction. For example, a radical-based direct C-H iodination protocol for quinolines has been developed, which is proposed to proceed through a radical intermediate, leading to C3-selective iodination rsc.org. The stability of the first-formed radical intermediate is believed to control the regioselectivity of this process rsc.org.

Furthermore, iodine can mediate radical reactions through the formation of a covalent X-I bond (where X can be C, N, S, etc.) which then undergoes homolysis, or through the formation of a non-covalent N···I bond which assists in the homolysis of the I-I bond nih.gov.

Biological Activities and Mechanistic Research of 4 Hydroxy 6 Iodo 2 Methylquinoline Derivatives in Research Settings

In vitro Antimicrobial Activity Studies

Derivatives of iodo-quinoline have been identified as promising scaffolds for the development of new antimicrobial agents. nih.gov Their activity has been evaluated against a variety of bacterial and fungal pathogens, revealing a spectrum of efficacy that is dependent on the specific substitutions on the quinoline (B57606) core. nih.govnih.gov

In vitro studies have demonstrated that iodo-quinoline derivatives possess notable antibacterial effects. A study involving a library of 6-iodo-substituted carboxy-quinolines revealed that all tested compounds exhibited antibacterial activity against the Gram-positive bacterium Staphylococcus epidermidis. nih.gov However, these same compounds were found to have no effect on the Gram-negative bacterium Klebsiella pneumoniae. nih.gov The efficacy against S. epidermidis varied based on the other substituents on the molecule. nih.gov For instance, derivatives with a bromophenyl or chlorophenyl group showed higher activity compared to the unsubstituted parent structure. nih.gov

While specific data on 4-Hydroxy-6-iodo-2-methylquinoline against a broad panel of bacteria is limited, research on analogous 4-hydroxy-2-quinolone structures provides valuable insights. For example, certain brominated 4-hydroxy-2-quinolone analogs have shown significant inhibitory activity against the Gram-positive Staphylococcus aureus, but were largely ineffective against the Gram-negative Escherichia coli. nih.gov This suggests a potentially greater activity of this class of compounds against Gram-positive bacteria. The opportunistic pathogen Pseudomonas aeruginosa is itself a known producer of a family of related compounds, the 4-hydroxy-2-alkylquinolines (HAQs), which exhibit antimicrobial properties against Gram-positive bacteria like S. aureus. nih.gov

In Vitro Antimicrobial Activity of Iodo-Quinoline Derivatives nih.gov
MicroorganismBacterial TypeObserved Activity
Staphylococcus epidermidisGram-positiveAll tested compounds showed antibacterial effects.
Klebsiella pneumoniaeGram-negativeNo effect observed.
Candida parapsilosisFungusVarying degrees of antifungal activity observed.

The antifungal potential of iodo-quinoline derivatives has also been investigated. In the same study that assessed their antibacterial properties, carboxy-quinoline derivatives bearing an iodine atom were tested against the fungal strain Candida parapsilosis. The results indicated that the compounds displayed varying levels of antifungal activity, demonstrating that the quinoline scaffold can be a foundation for developing agents against fungal pathogens. nih.gov Similarly, other 4-hydroxy-2-quinolone analogs have shown potent antifungal activity against fungi such as Aspergillus flavus. nih.gov

A critical aspect of microbial pathogenicity is the ability to adhere to surfaces and form biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antimicrobial agents. Research has extended to evaluating the effect of iodo-quinoline derivatives on microbial adhesion, which is the initial and crucial step in biofilm formation. nih.gov The investigation into these compounds' ability to interfere with this process suggests they may have a role in preventing the establishment of resilient microbial communities. nih.gov

The antibacterial mechanism of the broader 4-quinolone class of compounds is well-established. They primarily act by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. nih.gov

DNA gyrase is the primary target in many Gram-negative bacteria. nih.gov

Topoisomerase IV is often the main target in Gram-positive bacteria. nih.gov

Quinolones bind to the complex formed between these enzymes and bacterial DNA, trapping them in a state that leads to the release of double-strand DNA breaks. nih.gov This triggers a cascade of events, including the inhibition of DNA synthesis and the induction of the SOS response, ultimately leading to bacterial cell death. nih.gov Research into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has confirmed that the 4-hydroxy-2-quinolone fragment plays a crucial role in binding to the ATP binding site of the DNA gyrase B subunit (GyrB), forming hydrogen bonds with key amino acid residues. nih.govunivie.ac.at This provides a specific molecular basis for the antibacterial activity of this class of compounds.

In vitro Anticancer Potential and Molecular Mechanisms

In addition to their antimicrobial properties, quinoline derivatives have been extensively studied for their potential as anticancer agents. nih.govmdpi.com The 4-hydroxyquinolone structure is considered a valuable scaffold in the design of cytotoxic compounds. nih.gov

Research has demonstrated that derivatives of the quinoline and the structurally related quinazoline (B50416) core exhibit cytotoxic activity against a range of human cancer cell lines. Specifically, iodoquinazoline derivatives have been evaluated for their anticancer effects against cell lines such as A549 (lung carcinoma), MCF-7 (breast carcinoma), HCT116 (colon carcinoma), and HepG-2 (liver carcinoma). researchgate.netnih.gov

In one study, a series of novel 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and tested for their antiproliferative activity. One of the most effective compounds, featuring a sulfanilamide (B372717) moiety, inhibited the growth of all four tested cancer cell lines with IC₅₀ values (the concentration required to inhibit 50% of cell viability) ranging from 4.0 to 8.0 µM. nih.gov

The HepG-2 liver cancer cell line has been a particular focus of such studies. Several projects have synthesized and screened quinoline-based compounds against HepG-2 cells. researchgate.netnih.govresearchgate.net For example, a series of quinoline-pyrimidine hybrid compounds were synthesized and evaluated, with some derivatives showing significant inhibition of HepG-2 cells, with IC₅₀ values as low as 1.32 µM. nih.govresearchgate.net Another study on iodoquinazoline derivatives found that the HepG-2 cell line was the most affected by the new compounds. researchgate.net

Reported In Vitro Cytotoxicity (IC₅₀) of Selected Iodoquinazoline Derivatives nih.gov
CompoundHepG-2 (Liver)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)
Compound 3b6.0 µM7.0 µM9.0 µM8.0 µM
Compound 3c4.0 µM5.0 µM8.0 µM6.0 µM
Doxorubicin (Reference)2.3 µM2.8 µM3.25 µM2.9 µM

The molecular mechanisms underlying the anticancer activity of these compounds are diverse. For some iodoquinazoline derivatives, the mechanism involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrase XII. nih.gov For other quinoline derivatives, the proposed mechanism is the inhibition of protein kinases like CDK-2, CDK-4, EGFR, and VEGFR-2, which are often dysregulated in cancer. mdpi.com

Induction of Apoptosis in Cancer Cells

The ability of this compound derivatives to induce programmed cell death, or apoptosis, is a key area of cancer research. Studies have shown that certain quinoline derivatives can trigger apoptosis in cancer cells through various mechanisms.

For instance, research on novel quinoline compounds has demonstrated their capability to induce a sub-G1 peak in cell cycle analysis, which is indicative of apoptosis. mdpi.com Specifically, compounds designated as 2a, 2b, and 2c were potent inducers of this sub-G1 phase, with one compound (2a) showing up to 62% induction after 48 hours, suggesting that apoptosis is a primary mechanism for their antiproliferative effects on U937 leukemia cells. mdpi.com To further confirm these findings, these compounds were tested for their ability to activate caspase 3 and stain with annexin-V-FITC, both markers of apoptosis. mdpi.com The results were consistent, showing a significant increase in both caspase 3 activation and annexin-V-FITC positive cells. mdpi.com

Similarly, a study on tetrahydroquinolinone derivatives, which share a structural resemblance, found that a specific compound, 4a, induced apoptosis in lung cancer cells (A549) through both intrinsic and extrinsic pathways. nih.gov This was evidenced by the activation of caspase-3 and caspase-7. nih.gov After 24 and 48 hours of exposure to compound 4a, there was a notable increase in the activity of these caspases, leading to apoptotic cell death. nih.gov

Modulation of Cellular Signaling Pathways Involved in Cell Proliferation

In addition to inducing apoptosis, derivatives of this compound can also modulate cellular signaling pathways that are crucial for cell proliferation.

One significant target of these compounds is the DNA methyltransferase (DNMT) enzyme. mdpi.com Research has shown that certain quinoline derivatives can act as DNMT inhibitors. For example, compounds 2a-c and 4a-c were found to possess DNA demethylating activity in human HCT116 colon cancer cells. mdpi.com Notably, compound 4c was a particularly strong demethylating agent, which correlated with its high inhibitory capability against DNMT3A in vitro. mdpi.com The demethylating effect of some of these compounds was even more potent than SGI-1027, a known DNMT inhibitor. mdpi.com

Furthermore, some quinazoline derivatives, a related class of compounds, have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell proliferation. mdpi.com A novel 4-hydroxyquinazoline (B93491) derivative, compound B1, demonstrated effective inhibition of PARP1 with an IC50 value of 63.81 ± 2.12 nM. mdpi.com This inhibition of PARP1 activity can lead to increased cytotoxicity and apoptosis in cancer cells, particularly in those with deficiencies in other DNA repair pathways. mdpi.com

Inhibition of DNA Replication, Transcription, and/or Topoisomerase Activities

The integrity of DNA and its related processes, such as replication and transcription, are vital for cell survival. Certain quinoline derivatives have been found to interfere with these processes, often by targeting topoisomerase enzymes.

Topoisomerases are enzymes that regulate the topological state of DNA and are essential for processes like DNA replication. nih.govnih.gov Some acridine-thiosemicarbazone derivatives, which can be structurally related to quinolines, have been shown to inhibit topoisomerase IIα. nih.gov This inhibition prevents the enzyme from relaxing supercoiled DNA, a crucial step in DNA replication and transcription. nih.gov The derivatives DL-01, DL-07, and DL-08 were identified as inhibitors of topoisomerase IIα at a concentration of 100 µM. nih.gov

The mechanism of action for some quinolone antibiotics involves the inhibition of DNA gyrase, a type of topoisomerase, which prevents the duplication of bacterial DNA. mdpi.com This highlights the potential for quinoline derivatives to target similar enzymes in other organisms.

Antimalarial Activity Research (excluding clinical trials)

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Derivatives of 4-aminoquinoline (B48711) have long been a cornerstone of antimalarial therapy, and research into new variations continues. nih.gov

Studies on novel 4-aminoquinoline analogues have shown promising results against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net For example, a series of 4-N-methylaminoquinoline analogues were synthesized and evaluated for their antimalarial activity. nih.govresearchgate.net Several of these compounds exhibited IC50 values below 0.5 µM against both the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains of P. falciparum. nih.govresearchgate.net One compound in particular, 9a, showed 100% parasite inhibition in an in vivo model of multidrug-resistant malaria in mice. nih.govresearchgate.net

The rationale behind modifying the 4-aminoquinoline scaffold is to overcome the resistance mechanisms developed by the parasite. nih.gov It is believed that the accumulation of these drugs within the parasite's acidic food vacuole is crucial for their activity. nih.gov Research suggests that properties like hydrophilicity are important for activity against sensitive strains, while other chemical features may be key to overcoming resistance. researchgate.net

Antimycobacterial Activity Investigations (e.g., against Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, is another major infectious disease worldwide. Researchers are exploring quinoline derivatives for their potential as new antimycobacterial agents.

One area of investigation is the inhibition of cytochrome bd oxidase, an essential component of the respiratory chain in M. tuberculosis. nih.gov By screening and modifying existing drugs, researchers have developed 1-hydroxy-2-methylquinolin-4(1H)-one derivatives that act as potent inhibitors of this enzyme. nih.gov Compound 8d, for instance, was found to bind to cytochrome bd with a Kd value of 4.17 µM and inhibit the growth of a M. tuberculosis strain that relies on this enzyme. nih.gov

Other studies have looked at different structural analogues. For example, a novel aminoacetate derivative of diospyrin, which has a structural similarity to quinolines, was found to be more active than its parent compound against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 50 mg/L for both a drug-susceptible and some multidrug-resistant strains. nih.gov

Potential for Enzyme Inhibition (beyond DNA gyrase and topoisomerase)

The inhibitory potential of this compound derivatives extends beyond enzymes involved in DNA metabolism.

As mentioned previously, these compounds have shown inhibitory activity against a range of enzymes, including:

DNA Methyltransferases (DNMTs) : Certain quinoline derivatives have demonstrated potent inhibition of DNMTs, which could have implications for epigenetic therapies. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) : Quinazoline derivatives have been identified as effective PARP inhibitors, a promising strategy in cancer therapy. mdpi.com

Cytochrome bd Oxidase : This enzyme in M. tuberculosis has been successfully targeted by 1-hydroxy-2-methylquinolin-4(1H)-one derivatives. nih.gov

Prolyl Hydroxylase Domain (PHD) Enzymes : Novel 4-hydroxy-isoquinoline compounds have been developed as selective inhibitors of PHD1 enzyme activity, which has potential therapeutic applications in conditions like muscle degeneration and inflammatory bowel disease. google.com

Additionally, some 4-hydroxy-1H-quinolin-2-one derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an interaction with photosystem II. nih.gov

In vitro Antiviral Activity (e.g., Hepatitis B Virus replication inhibition)

The antiviral potential of quinoline derivatives is another active area of research. Studies have specifically investigated their activity against the Hepatitis B virus (HBV).

In one study, a series of 4-aryl-6-chloro-quinolin-2-ones were synthesized and tested for their in vitro anti-HBV activity. nih.gov Several of these compounds were found to be active against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells. nih.gov Compound 5c, in particular, showed significant inhibitory activity with IC50 values of 0.074 and 0.449 mM for HBsAg and HBeAg secretion, respectively. nih.gov

Another study focused on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives. mdpi.com Molecular docking simulations suggested that these compounds could be potent inhibitors of HBV replication, and subsequent in vitro studies confirmed that they demonstrated high inhibition of HBV replication at a concentration of 10 µM. mdpi.com

Furthermore, hydroxytyrosol, a compound with a structural component that can be found in some quinoline derivatives, has been shown to inhibit both HBsAg and HBeAg, as well as HBV DNA replication in vitro. nih.gov

Applications of 4 Hydroxy 6 Iodo 2 Methylquinoline and Quinoline Based Scaffolds in Advanced Materials Science

Utilization as Ligands in Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives are fundamental to the advancement of Organic Light-Emitting Diode (OLED) technology, primarily serving as highly effective ligands in the emissive and electron-transporting layers of these devices. The quinoline scaffold's inherent electronic properties and stability make it an ideal building block for creating robust and efficient OLED materials. researchgate.netuconn.edu

One of the most renowned examples is Tris-(8-hydroxyquinoline) aluminum (Alq3), a workhorse material in the OLED industry valued for its excellent stability and luminescent properties. researchgate.net The ligands in such metal complexes play a crucial role in the device's performance, facilitating charge transport and enabling radiative recombination of excitons to produce light. Researchers have also developed other quinoline-based materials, such as 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), to achieve specific outcomes like blue emission. researchgate.netuconn.edu A device using DMeOBQ as the electron-transporting and blue-emitting material demonstrated a bright blue light with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 volts. researchgate.netuconn.edu

While direct utilization of 4-Hydroxy-6-iodo-2-methylquinoline in commercial OLEDs is not widely documented, its structure presents several features that suggest its potential as a valuable ligand. The 4-hydroxy group can act as a coordination site for metal ions, similar to the 8-hydroxy group in Alq3. The presence of a heavy iodine atom could potentially enhance phosphorescence through the heavy-atom effect, which is beneficial for creating highly efficient electrophosphorescent devices. google.com The methyl and iodo substituents also allow for tuning the electronic properties (such as the HOMO/LUMO energy levels) of the resulting metal complex, which is critical for optimizing charge injection and device efficiency.

Table 1: Examples of Quinoline-Based Materials in OLEDs

Compound Name Role in OLED Key Findings
Tris-(8-hydroxyquinoline) aluminum (Alq3) Electron Transporting, Emissive Material Widely used due to good stability and luminescence. researchgate.net
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) Electron Transporting, Blue Emitting Material Achieves bright blue emission at 425 nm with low turn-on voltage. researchgate.netuconn.edu

Development as Selective Chemosensors for Ions

The quinoline framework is a superior platform for designing chemosensors due to its inherent fluorescence and chromophoric properties. nih.gov These molecules can be engineered to detect specific metal ions with high sensitivity and selectivity, often through observable changes in color or fluorescence intensity. nih.govnih.gov

Quinoline-based chemosensors typically operate via mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding with a target ion. For instance, a novel quinoline-based Schiff base receptor was designed for the "on-off" detection of lead ions (Pb²⁺), exhibiting a colorimetric sensitivity of 1.2 x 10⁻⁶ M and a fluorescent sensitivity of 9.9 x 10⁻⁷ M. nih.gov Another fluorescent chemosensor demonstrated high selectivity for zinc ions (Zn²⁺) in aqueous media, with a detection limit of 0.53 μM, well below WHO standards for drinking water. nih.gov

For this compound, the 4-hydroxy group and the nitrogen atom in the quinoline ring provide potential coordination sites for metal ions. The electronic properties of the quinoline system are sensitive to the binding of a cation, which could lead to a detectable shift in its absorption or emission spectrum. The iodine atom could further modulate the sensor's selectivity and sensitivity. The development of such sensors is critical for environmental monitoring and biological imaging. asianpubs.org

Table 2: Performance of Quinoline-Based Chemosensors

Sensor Type Target Ion Detection Method Limit of Detection (LOD)
Quinoline-based Schiff base (L) Pb²⁺ Colorimetric & Fluorescence Quenching 1.2 µM (Colorimetric), 0.99 µM (Fluorescent) nih.gov
Fluorescence Chemosensor (XYQ) Zn²⁺ Fluorescence Turn-on 0.53 µM nih.gov

Role in Agrochemical Research

The quinoline scaffold is a "privileged structure" in agrochemical research, forming the basis for a wide array of fungicides, herbicides, and insecticides. nih.govacs.org The rapid development of quinoline derivatives has provided innovative solutions for crop protection, addressing challenges like pesticide resistance. nih.govacs.org

Research has systematically explored the structure-activity relationships (SAR) of quinoline compounds to enhance their biological efficacy. nih.gov For example, 8-hydroxyquinoline (B1678124) is a well-known precursor to pesticides. nih.gov Furthermore, studies on iodo-quinoline derivatives have highlighted their potential as antimicrobial agents, which is relevant for developing new fungicides. mdpi.com The introduction of different functional groups onto the quinoline core allows chemists to fine-tune the compound's mode of action and target spectrum. researchgate.net

The compound this compound possesses several features that make it a promising candidate for agrochemical development. The quinoline nucleus itself is a recognized toxophore. nih.govresearchgate.net The presence of an iodine atom can enhance bioactivity, a strategy often used in the design of potent agrochemicals. The 4-hydroxy group can participate in hydrogen bonding, potentially improving interaction with biological targets. These structural motifs suggest that the compound could be investigated for its potential fungicidal or bactericidal properties against various plant pathogens.

Applications as pH Indicators and Pigments

Quinoline derivatives are utilized as dyes and pigments, with Quinoline Yellow (CI 47005) being a prominent example. specialchem.comchemimpex.com Quinoline Yellow is a synthetic organic pigment used in cosmetics and other applications due to its vibrant yellow color, lightfastness, and excellent stability. specialchem.comspecialchem.com It is a salt of a sulfonated 2-(2-quinolyl)indandione derivative. specialchem.com

A pH indicator is a chemical compound that changes color in response to a change in pH. wikipedia.org This property, known as halochromism, arises from changes in the molecule's electronic structure and, consequently, its light-absorbing chromophore. wikipedia.org Many organic dyes with acidic or basic functional groups can act as pH indicators.

The this compound molecule possesses the necessary structural features to function as a pH indicator. The 4-hydroxy group is acidic and can be deprotonated in basic solutions. This deprotonation would alter the electronic conjugation of the quinoline ring system, likely leading to a visible color change. This is due to the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolone (keto) form; the position of this equilibrium is pH-dependent. nih.gov While specific studies on this compound as a pH indicator are not prevalent, its fundamental structure is analogous to other known halochromic systems. The pH of a 5 g/L aqueous solution of quinoline itself is 7.3 at 20°C. sigmaaldrich.com

Building Blocks in the Synthesis of Complex Heterocyclic Systems

The quinoline ring is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for constructing more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The reactivity of the quinoline system allows it to participate in a wide range of chemical transformations. numberanalytics.com

Specifically, 4-hydroxy-2-quinolone derivatives are highly valued as synthons in heterocyclic synthesis. researchgate.netresearchgate.net The reactive centers in these molecules provide numerous opportunities to build fused heterocyclic systems under relatively mild conditions. researchgate.net For example, 4-hydroxy-2-methylquinoline (B36942) can be used as an intermediate in the synthesis of medicinally important compounds like potent antitubercular agents and compounds for treating Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com

This compound is an exceptionally useful building block. Its functional groups offer multiple reaction sites:

The 4-hydroxy group: Can be alkylated or acylated.

The 2-methyl group: Can be condensed with aldehydes.

The aromatic ring: Can undergo further electrophilic substitution.

The iodine atom: Can be substituted or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted reactivity allows chemists to use this compound as a starting point to construct a diverse library of complex, multi-ring heterocyclic compounds with tailored properties. nih.govorganic-chemistry.orgnih.gov

Future Research Directions and Outlook in 4 Hydroxy 6 Iodo 2 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical syntheses of 4-hydroxyquinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, have been foundational. nih.govtandfonline.com However, these methods often involve harsh conditions, such as high temperatures and the use of hazardous solvents, which are environmentally undesirable. nih.govtandfonline.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 4-Hydroxy-6-iodo-2-methylquinoline and its analogs.

Key areas of development will include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of quinoline (B57606) derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govnih.govrsc.org Future work could adapt methods like the Nafion NR50-catalyzed Friedländer synthesis under microwave irradiation for the efficient production of 4-hydroxy-2-alkylquinolines. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the construction of complex molecules like quinolines in a single step with high atom economy. rsc.orgrsc.org The development of novel MCRs tailored for the synthesis of polysubstituted 4-hydroxyquinolines will be a significant step forward. rsc.org

Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, reusability, and often milder reaction conditions. nih.gov Protocols using nanocatalysts for Friedländer or Doebner reactions could be optimized for the synthesis of 6-iodo substituted quinolines, potentially under solvent-free conditions. nih.gov

Flow Chemistry: Continuous flow synthesis presents opportunities for safer, more scalable, and highly controlled production of quinoline derivatives, minimizing waste and improving product consistency.

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Quinoline Synthesis
FeatureTraditional Methods (e.g., Conrad-Limpach, Skraup)Future Sustainable Methods
Reaction Conditions High temperatures, long reaction times. nih.govtandfonline.comMilder conditions, rapid reactions. nih.govrsc.org
Solvents Often requires hazardous organic solvents. nih.govSolvent-free or green solvents (e.g., water, ethanol). tandfonline.comjocpr.com
Catalysts Strong acids/bases, stoichiometric reagents. tandfonline.comRecyclable, non-toxic catalysts (e.g., nanocatalysts, solid acids). mdpi.comnih.gov
Efficiency Often lower yields, more side products. nih.govHigh atom economy, high yields. rsc.orgrsc.org
Environmental Impact Significant waste generation, high energy consumption. nih.govMinimal waste, energy-efficient (e.g., microwave, ultrasound). nih.govnih.gov

Exploration of New Derivatization Strategies

The existing this compound scaffold offers multiple sites for derivatization to create libraries of novel compounds with fine-tuned properties. Future research will focus on strategic modifications to explore structure-activity relationships (SAR) comprehensively.

C3-Position Functionalization: The C3 position of the 4-hydroxyquinoline (B1666331) core is a prime target for introducing diversity. Strategies like Knoevenagel condensation or modified Mannich reactions, which have been applied to related systems, could be used to introduce a wide range of substituents. nih.gov

Hydroxyl Group Modification: The 4-hydroxyl group can be alkylated or acylated to modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity. This has been shown to be a critical factor in the biological activity of related quinolones.

Iodine Atom Chemistry: The C6-iodo substituent is not merely a passive group; it is a versatile chemical handle. Future work will exploit this feature through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to link the quinoline core to other aromatic, heteroaromatic, or aliphatic moieties, creating complex hybrid molecules.

Methyl Group Functionalization: The 2-methyl group could be a site for functionalization, for instance, through condensation reactions after activation, to introduce further diversity.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid compounds by linking the this compound scaffold to other known pharmacophores (e.g., triazoles, oxadiazoles, chalcones). nih.govfrontiersin.org This approach aims to develop agents with dual modes of action or improved pharmacological profiles. nih.gov

Advanced Mechanistic Studies on Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. While the mechanisms of classical syntheses like the Skraup-Doebner-Von Miller reaction have been studied, there is much to explore with newer catalytic systems. nih.govyoutube.com

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing insights into the reaction pathway.

Kinetic Studies: Detailed kinetic analysis can help elucidate the role of catalysts, the influence of substituents, and the rate-determining steps of a reaction, allowing for targeted process optimization.

Isotope Labeling Studies: Using isotopically labeled precursors is a powerful method to trace the path of atoms throughout a reaction, confirming bond formations and cleavage events, as has been done to unravel the biosynthetic pathway of other 4-hydroxy-2-alkylquinolines. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, characterize transition states, and predict the feasibility of different reaction pathways, complementing experimental findings. mdpi.com

Integrated Computational-Experimental Approaches for Structure-Activity Relationship Elucidation

To accelerate the discovery of new bioactive derivatives of this compound, future research will increasingly rely on the synergy between computational modeling and experimental validation. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for rational drug design. nih.govresearchgate.netnih.gov

3D-QSAR Modeling: By developing 3D-QSAR models, researchers can correlate the three-dimensional properties of a series of derivatives with their biological activity. nih.gov This can provide a predictive framework to identify which structural modifications are most likely to enhance potency.

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of biological targets (e.g., enzymes, receptors). researchgate.netnih.gov This helps in understanding the molecular basis of activity and in designing new compounds with improved binding affinity and selectivity. The iodine atom, with its ability to form halogen bonds, could be a key interaction point to explore via docking.

Pharmacophore Hybridization: Computational methods can guide the design of hybrid molecules by identifying the key pharmacophoric features of different active compounds and modeling how they can be effectively combined into a single chemical entity. researchgate.net

Table 2: Hypothetical Integrated Approach for SAR Elucidation
Modification SiteProposed Substituent (R)Predicted Effect (Computational)Experimental Goal
C6-Position (replacing Iodo) -F, -Cl, -BrModulate halogen bond donor capacity and lipophilicity.Determine impact of halogen type on target binding.
C3-Position -Aryl, -HeteroarylExplore π-π stacking interactions in the binding pocket.Enhance binding affinity and selectivity. researchgate.net
4-OH Group -OCH₃, -OCOCH₃Eliminate H-bond donation, increase lipophilicity.Probe the importance of the hydroxyl group for activity.
2-CH₃ Group -CH₂-ArylIntroduce bulky group to probe steric limits of binding site.Optimize fit within the target's active site.

Expanding Biological Activity Profiling for Emerging Therapeutic Areas (mechanistic)

The quinoline scaffold is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Future research on this compound will aim to explore its potential against emerging and challenging therapeutic targets.

Targeting Drug Resistance Mechanisms: New derivatives could be screened for their ability to overcome multidrug resistance in cancer, for example, by inhibiting efflux pumps like P-glycoprotein. nih.gov In bacteriology, exploring activity against drug-resistant strains is a high priority. nih.gov

Inhibition of Novel Cancer Targets: Beyond classical DNA intercalators, research will focus on novel targets such as protein kinases, histone deacetylases (HDACs), or DNA/histone methyltransferases, which are central to cancer progression. nih.gov The specific substitution pattern of this compound may offer selectivity for such targets.

Modulation of Quorum Sensing: Certain 4-hydroxy-2-alkylquinolines are known to act as signaling molecules in bacterial quorum sensing. mdpi.comspacefrontiers.orgasm.org Derivatives of this compound could be investigated as potential quorum sensing inhibitors to combat bacterial infections by disrupting their communication systems rather than killing them directly, which may reduce the pressure for developing resistance.

Neurodegenerative Diseases: The ability of some quinolines to chelate metal ions and interact with targets like cholinesterases makes them interesting candidates for anti-Alzheimer's drug discovery. researchgate.net Future studies could explore the neuroprotective potential of this compound derivatives.

Investigation of Novel Material Science Applications

While the primary focus for many quinoline derivatives has been medicinal, their unique photophysical and electronic properties make them attractive for applications in material science. rsc.orgjocpr.com This remains a relatively underexplored area for 4-hydroxyquinolines.

Future research directions could include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be useful as ligands in the preparation of phosphorescent complexes for OLEDs. jocpr.com The specific electronic properties conferred by the iodo and hydroxyl substituents could be harnessed to develop new emitters or host materials.

Chemical Sensors: The 4-hydroxyl group and the nitrogen atom of the quinoline ring can act as binding sites for metal ions or other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors.

Corrosion Inhibitors: The ability of quinoline compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. researchgate.net Research could investigate the efficacy of this compound and its derivatives in protecting metals from corrosion, particularly in harsh environments.

Conjugated Polymers: The quinoline ring system can be incorporated into conjugated polymers for applications in optoelectronics and photovoltaics. rsc.org The presence of the reactive iodine handle provides a straightforward route for polymerization via cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-6-iodo-2-methylquinoline?

  • Methodological Answer : Synthesis typically involves iodination of pre-formed quinoline scaffolds. For example, 1,2-dihydroquinoline intermediates (e.g., dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) can undergo oxidation or deprotection to yield the target compound. Key steps include:

  • Heterocyclization : Base-catalyzed ester condensation (e.g., triethylamine) to form the quinoline core .
  • Iodination : Electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) under controlled conditions .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C2, hydroxyl at C4, iodine at C6) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯π or C–H⋯O networks) .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
  • Recrystallization : Ethanol or methanol/water mixtures to enhance purity .
  • Monitoring : TLC or HPLC to track reaction progress and purity .

Advanced Research Questions

Q. How can researchers optimize the iodination step in the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Reagent Selection : Use iodine monochloride (ICl) or directed ortho-metalation for regioselective iodination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
  • Catalysis : Lewis acids (e.g., AlCl3_3) improve reaction efficiency .
  • Example Data :
Iodination MethodYield (%)Conditions
NIS in DMF6580°C, 12h
ICl with AlCl3_378RT, 6h

Q. How can contradictory data in the literature regarding the biological activity of quinoline derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial studies) to compare activity across studies .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., iodine vs. chlorine) to isolate electronic/steric effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., hydroxyl groups enhance bioavailability) .

Q. What computational methods can predict the regioselectivity of substitution reactions in iodinated quinolines?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict iodination sites .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions prone to electrophilic attack .
  • Case Study : For this compound, DFT simulations show C6 is more reactive than C5 due to resonance stabilization .

Q. How does the introduction of an iodine atom affect the electronic properties and pharmacological potential of 2-methylquinoline derivatives?

  • Methodological Answer :

  • Electronic Effects : Iodine’s electron-withdrawing nature increases quinoline ring polarization, enhancing interactions with biological targets (e.g., DNA topoisomerases) .
  • Pharmacokinetics : Iodine improves lipophilicity, potentially increasing blood-brain barrier permeability .
  • Data Example :
DerivativeLogPIC50_{50} (µM)
2-Methylquinoline2.1>100
6-Iodo-2-methylquinoline3.428.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.